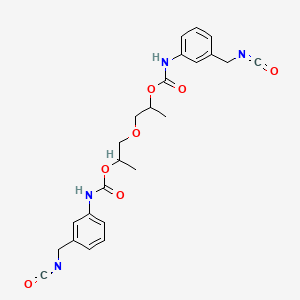

Carbamic acid, (3-isocyanatomethylphenyl)-, oxybis(1-methyl-2,1-ethanediyl) ester

CAS No.: 68092-74-0

Cat. No.: VC16535701

Molecular Formula: C24H26N4O7

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68092-74-0 |

|---|---|

| Molecular Formula | C24H26N4O7 |

| Molecular Weight | 482.5 g/mol |

| IUPAC Name | 1-[2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propoxy]propan-2-yl N-[3-(isocyanatomethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C24H26N4O7/c1-17(34-23(31)27-21-7-3-5-19(9-21)11-25-15-29)13-33-14-18(2)35-24(32)28-22-8-4-6-20(10-22)12-26-16-30/h3-10,17-18H,11-14H2,1-2H3,(H,27,31)(H,28,32) |

| Standard InChI Key | OIKLHRPYUMZODQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(COCC(C)OC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s molecular formula, , reflects a symmetrical arrangement of two carbamate groups linked via an oxybis(1-methyl-2,1-ethanediyl) backbone. The core structure features a phenyl ring substituted with an isocyanatomethyl group (-CHNCO), which imparts reactivity toward nucleophiles such as amines and alcohols . The SMILES notation,

highlights the presence of dual isocyanate moieties and ether linkages .

Physical and Chemical Properties

Key physical properties include a molecular weight of 482.5 g/mol and a density of 1.24 g/cm . The compound’s boiling point is approximately 568.7°C at standard atmospheric pressure, while its flash point of 297.7°C suggests moderate flammability . Its stability under ambient conditions is attributed to the carbamate groups, which resist hydrolysis compared to simpler esters .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 482.5 g/mol | |

| Density | 1.24 g/cm | |

| Boiling Point | 568.7°C | |

| Flash Point | 297.7°C | |

| CAS Registry | 68092-74-0 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves reacting 3-isocyanatomethylphenyl isocyanate with diethylene glycol derivatives under controlled conditions. VulcanChem reports that reactions are conducted at 60–120°C under carbon monoxide pressure to optimize yields. The use of catalysts such as tin(II) octoate may accelerate urethane bond formation, though specific details remain proprietary .

Industrial Production Challenges

Scalability is hindered by the compound’s sensitivity to moisture, necessitating anhydrous environments. Post-synthesis purification often employs fractional distillation or chromatography to isolate the target compound from oligomeric byproducts.

Applications and Functional Uses

Polyurethane Precursor

The compound serves as a crosslinking agent in polyurethane foams and coatings. Its dual isocyanate groups react with polyols to form urea linkages, enhancing mechanical strength and thermal stability .

Agricultural Chemistry

While direct pesticidal use is undocumented, structural analogs like carbofuran and aldicarb demonstrate insecticidal activity via acetylcholinesterase inhibition . Research into derivatizing this compound for agrochemical applications is ongoing.

Pharmaceutical Research

Carbamates are explored for their bioisosteric potential, mimicking carbonate or ester groups in drug design. Though no therapeutic applications are reported for this specific compound, its stability suggests utility in prodrug formulations .

Recent Research and Development

Structural Optimization Studies

Recent efforts focus on modifying the oxybis(1-methyl-2,1-ethanediyl) chain to enhance solubility in nonpolar solvents. Computational studies using density functional theory (DFT) predict that branching the ether backbone could reduce crystallinity, improving processability .

Environmental Fate and Degradation

Preliminary biodegradation studies indicate slow hydrolysis in aqueous environments (t > 30 days), raising concerns about bioaccumulation. Advanced oxidation processes (AOPs) utilizing ozone or UV/HO are being tested for wastewater treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume